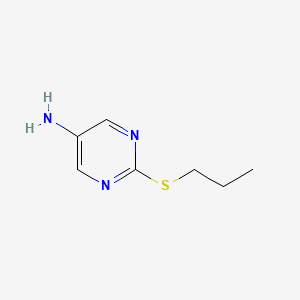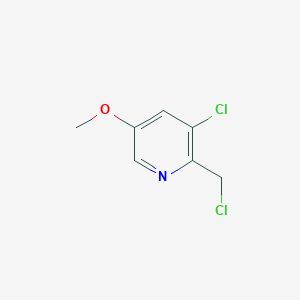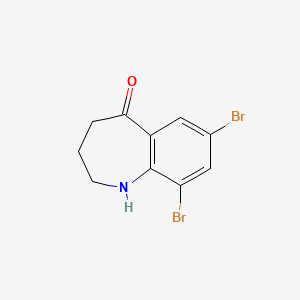![molecular formula C6H5IN4 B13671739 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that belongs to the family of pyrazolopyrazines. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 5th position of the pyrazolo[3,4-b]pyrazine ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the iodination of a preformed pyrazolo[3,4-b]pyrazine core. One common method includes the following steps:
Formation of the Pyrazolo[3,4-b]pyrazine Core: This can be achieved by cyclization reactions involving hydrazines and diketones under acidic conditions.
Methylation: The methyl group at the 5th position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Various substituted pyrazolopyrazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogenated pyrazolopyrazine rings.
Coupling Products: Biaryl or alkyne derivatives with extended conjugation.
Applications De Recherche Scientifique
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Biology: The compound is used in the design of chemical probes for studying cellular processes and signaling pathways.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The iodine and methyl groups can influence the binding affinity and selectivity of the compound towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of protein-protein interactions, or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds such as:
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyrazine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine: Contains a chlorine atom, leading to different electronic and steric properties.
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H5IN4 |
|---|---|
Poids moléculaire |
260.04 g/mol |
Nom IUPAC |
3-iodo-5-methyl-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5IN4/c1-3-2-8-6-4(9-3)5(7)10-11-6/h2H,1H3,(H,8,10,11) |
Clé InChI |
VQKMUGUZLPSNTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(NN=C2N=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



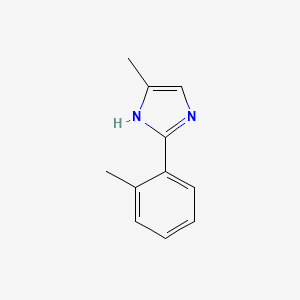
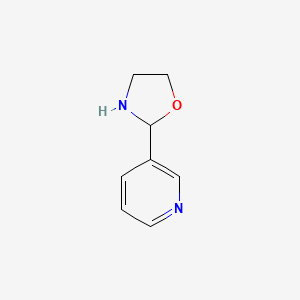
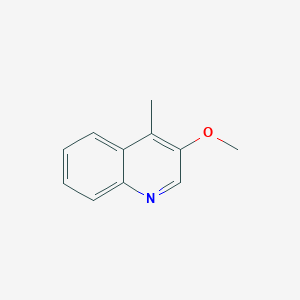
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
